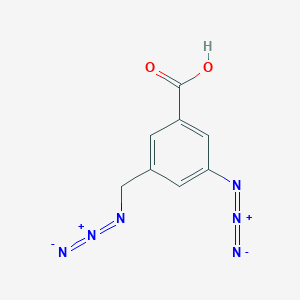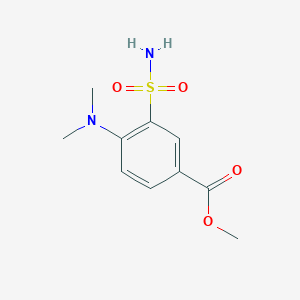
3-Azido-5-(azidomethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-5-(azidomethyl)benzoic acid is a compound that features two azido groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-5-(azidomethyl)benzoic acid typically involves the azidation of a suitable precursor. One common method starts with 3,5-bis(hydroxymethyl)aniline, which undergoes diazotization followed by azidation to introduce the azido groups . Another approach involves the formal C-H azidation of 1,3-disubstituted benzenes via regioselective borylation followed by deborylative azidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for larger-scale synthesis, provided that appropriate safety measures are in place due to the potentially hazardous nature of azido compounds.
Chemical Reactions Analysis
Types of Reactions
3-Azido-5-(azidomethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido groups can react with alkynes in a [3+2] cycloaddition to form triazoles.
Oxidation and Reduction: The benzylic position can be oxidized to form benzoic acid derivatives.
Common Reagents and Conditions
Copper(I) Iodide: Used as a catalyst in cycloaddition reactions.
Potassium Permanganate: Used for oxidation reactions at the benzylic position.
Major Products
Triazoles: Formed from cycloaddition reactions with alkynes.
Benzoic Acid Derivatives: Formed from oxidation reactions.
Scientific Research Applications
3-Azido-5-(azidomethyl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocycles and bistriazole compounds.
Medicinal Chemistry: Employed in the design of photoaffinity probes for target identification of bioactive compounds.
Materials Science:
Mechanism of Action
The mechanism of action of 3-Azido-5-(azidomethyl)benzoic acid primarily involves its azido groups. These groups can undergo photoreactions to form reactive intermediates that can covalently bind to target molecules. This property is exploited in photoaffinity labeling techniques to identify molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-(Azidomethyl)benzoic Acid: Similar structure but with only one azido group.
5-(Azidomethyl)benzoic Acid: Another similar compound with a different substitution pattern.
Uniqueness
3-Azido-5-(azidomethyl)benzoic acid is unique due to the presence of two azido groups, which enhances its reactivity and versatility in chemical reactions compared to compounds with only one azido group.
Properties
Molecular Formula |
C8H6N6O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
3-azido-5-(azidomethyl)benzoic acid |
InChI |
InChI=1S/C8H6N6O2/c9-13-11-4-5-1-6(8(15)16)3-7(2-5)12-14-10/h1-3H,4H2,(H,15,16) |
InChI Key |
OWECNHMRTWJKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N=[N+]=[N-])CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)

![(4r,7r)-1-Azaspiro[3.5]nonan-7-ol](/img/structure/B13524432.png)




